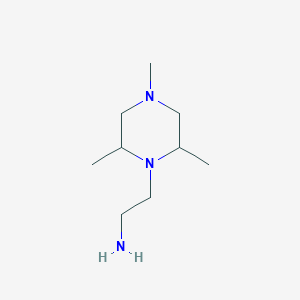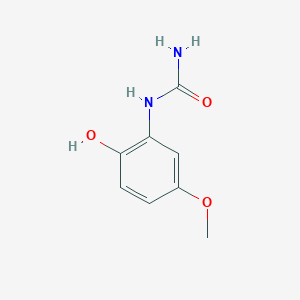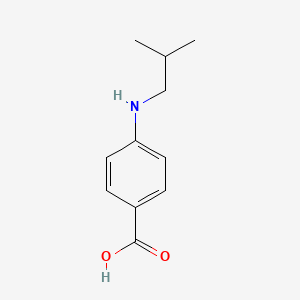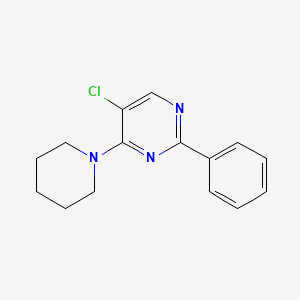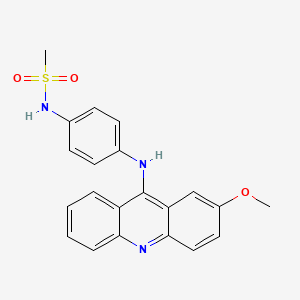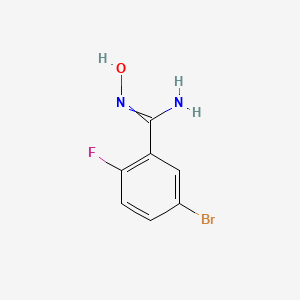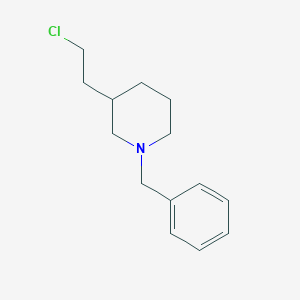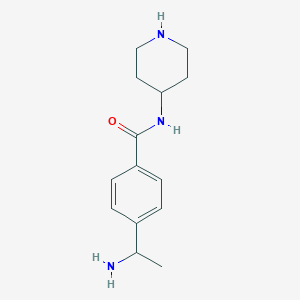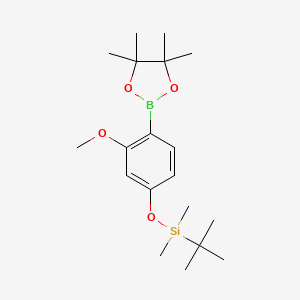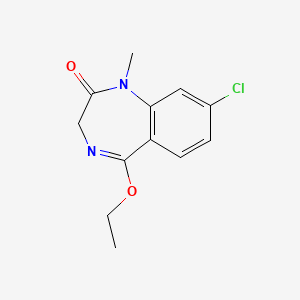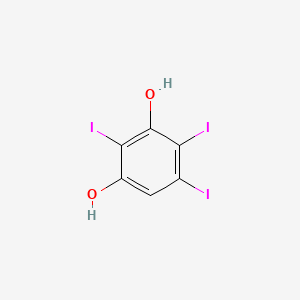
Pentane-1,5-diyl bis(3-bromopropionate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentane-1,5-diyl bis(3-bromopropionate) is an organic compound with the molecular formula C11H18Br2O4 and a molecular weight of 374.07 g/mol It is a diester derived from pentane-1,5-diol and 3-bromopropionic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentane-1,5-diyl bis(3-bromopropionate) can be synthesized through the esterification reaction between pentane-1,5-diol and 3-bromopropionic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of pentane-1,5-diyl bis(3-bromopropionate) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Pentane-1,5-diyl bis(3-bromopropionate) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and other nucleophiles for substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction reactions.
Acids/Bases: Strong acids or bases for hydrolysis reactions.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the bromine atoms.
Reduction Products: Alcohols derived from the reduction of ester groups.
Hydrolysis Products: Pentane-1,5-diol and 3-bromopropionic acid.
Applications De Recherche Scientifique
Pentane-1,5-diyl bis(3-bromopropionate) has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It may be used in the development of bioactive compounds and as a reagent in biochemical assays.
Medicinal Chemistry: The compound’s derivatives could be explored for potential therapeutic applications.
Mécanisme D'action
The mechanism of action of pentane-1,5-diyl bis(3-bromopropionate) involves its reactivity towards nucleophiles and reducing agents. The bromine atoms and ester groups are key sites for chemical reactions, allowing the compound to participate in various transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentane-1,5-diyl bis(3-chloropropionate): Similar structure but with chlorine atoms instead of bromine.
Pentane-1,5-diyl bis(3-iodopropionate): Similar structure but with iodine atoms instead of bromine.
Hexane-1,6-diyl bis(3-bromopropionate): Similar structure but with a hexane backbone instead of pentane.
Uniqueness
Pentane-1,5-diyl bis(3-bromopropionate) is unique due to the presence of bromine atoms, which confer specific reactivity and properties. The bromine atoms make the compound more reactive towards nucleophiles compared to its chlorine and iodine analogs. Additionally, the pentane backbone provides a specific spatial arrangement that can influence the compound’s behavior in chemical reactions .
Propriétés
Numéro CAS |
53219-90-2 |
|---|---|
Formule moléculaire |
C11H18Br2O4 |
Poids moléculaire |
374.07 g/mol |
Nom IUPAC |
5-(3-bromopropanoyloxy)pentyl 3-bromopropanoate |
InChI |
InChI=1S/C11H18Br2O4/c12-6-4-10(14)16-8-2-1-3-9-17-11(15)5-7-13/h1-9H2 |
Clé InChI |
XFUTVHAXMLALRL-UHFFFAOYSA-N |
SMILES canonique |
C(CCOC(=O)CCBr)CCOC(=O)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13958254.png)
